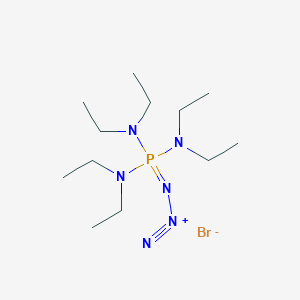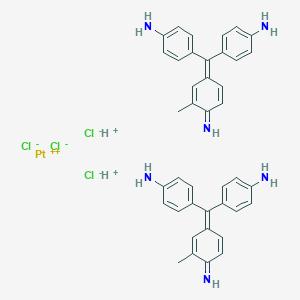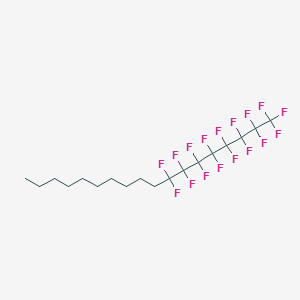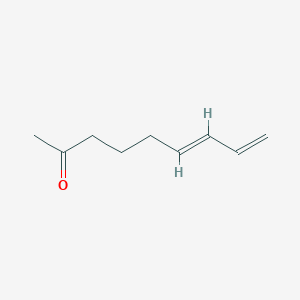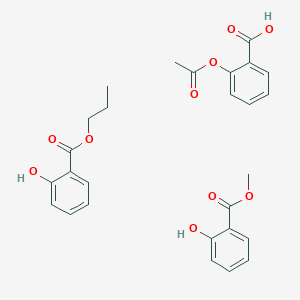
Pharodoran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pharodoran is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. It is a complex molecule that is synthesized using a unique method that involves the combination of various chemical compounds. Pharodoran has shown promising results in various research applications, making it a subject of interest for scientists worldwide.
Wirkmechanismus
The mechanism of action of Pharodoran is complex and not fully understood. However, it is believed to affect cellular processes by modulating the activity of specific proteins. Pharodoran has been shown to affect the activity of ion channels, which are essential for the proper functioning of cells. It has also been shown to affect the activity of enzymes, which play a critical role in various cellular processes.
Biochemische Und Physiologische Effekte
Pharodoran has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of ion channels, resulting in changes in the electrical properties of cells. Pharodoran has also been shown to affect the activity of enzymes, resulting in changes in various cellular processes. Additionally, Pharodoran has been shown to affect the release of neurotransmitters, which are essential for proper neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
Pharodoran has various advantages and limitations for lab experiments. One of the advantages is that it can be used to study cellular mechanisms, making it an essential tool for cell biology research. Pharodoran is also relatively stable, allowing for long-term experiments. However, Pharodoran has limitations, including its complex synthesis method, which requires a high level of expertise. Additionally, Pharodoran is relatively expensive, making it difficult for some researchers to access.
Zukünftige Richtungen
There are various future directions for Pharodoran research. One direction is to further investigate its mechanism of action, which is not fully understood. Additionally, researchers can explore the potential of Pharodoran in drug discovery, where it may be used to develop new drugs that target specific cellular processes. Pharodoran can also be used in the study of neurological disorders, where it may be used to develop new treatments.
Conclusion:
Pharodoran is a complex synthetic compound that has shown potential in various scientific research applications. It has been used in studies related to cell biology, neuroscience, and pharmacology. Pharodoran has various advantages and limitations for lab experiments, and there are various future directions for its research. Its unique properties make it an essential tool for scientific research, and its potential applications make it a subject of interest for scientists worldwide.
Synthesemethoden
The synthesis of Pharodoran involves the combination of several chemical compounds using a unique method. The process involves the use of a catalyst to initiate a reaction between the compounds, resulting in the formation of Pharodoran. The synthesis method is complex and requires a high level of expertise to achieve the desired results.
Wissenschaftliche Forschungsanwendungen
Pharodoran has shown potential in various scientific research applications. It has been used in studies related to cell biology, neuroscience, and pharmacology. Pharodoran has been shown to have an impact on cellular processes, making it an essential tool in the study of cellular mechanisms. It has also been used in studies related to the nervous system, where it has been shown to affect neuronal activity.
Eigenschaften
CAS-Nummer |
138230-31-6 |
|---|---|
Produktname |
Pharodoran |
Molekularformel |
C27H28O10 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;methyl 2-hydroxybenzoate;propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3.C9H8O4.C8H8O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-11-8(10)6-4-2-3-5-7(6)9/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12);2-5,9H,1H3 |
InChI-Schlüssel |
DDJRJGYGWMZCLH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
Kanonische SMILES |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
Andere CAS-Nummern |
138230-31-6 |
Synonyme |
pharodoran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



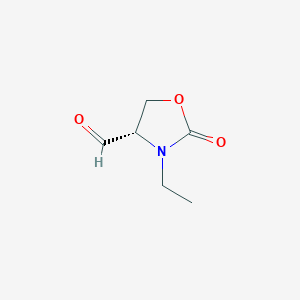
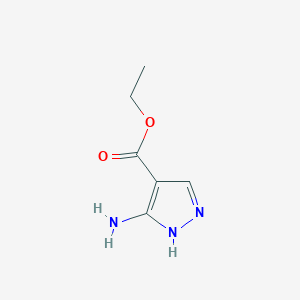



![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
